N-Hydroxy-1-methyl-4-(phenylethynyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-Hydroxy-1-methyl-4-(phenylethynyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxy group, a methyl group, and a phenylethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methyl-4-(phenylethynyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester.
Introduction of the phenylethynyl group: This step involves the Sonogashira coupling reaction between the pyrazole derivative and a phenylacetylene.
Hydroxylation and carboxamidation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methyl-4-(phenylethynyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylethynyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methyl-4-(phenylethynyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group and carboxamide functionality allow it to form hydrogen bonds with target proteins, potentially inhibiting their activity. The phenylethynyl group may also play a role in binding to hydrophobic pockets within the target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(2-phenylethynyl)phenylamine
- N-Methyl-2-(phenylethynyl)aniline
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
Uniqueness
N-Hydroxy-1-methyl-4-(phenylethynyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group, methyl group, and phenylethynyl group on the pyrazole ring differentiates it from other similar compounds and may contribute to its unique activity profile.
Properties
CAS No. |
823220-98-0 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-hydroxy-1-methyl-4-(2-phenylethynyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c1-16-9-11(12(14-16)13(17)15-18)8-7-10-5-3-2-4-6-10/h2-6,9,18H,1H3,(H,15,17) |
InChI Key |
JIJWRDGSOIWHKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NO)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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